1-(Octadecyloxy)propan-1-OL
Description
1-(Octadecyloxy)propan-1-OL is a long-chain ether alcohol with the molecular formula C21H44O2. Its structure consists of a propan-1-ol backbone substituted with an octadecyloxy (C18H37O) group at the first carbon.
Properties
CAS No. |
63103-90-2 |
|---|---|
Molecular Formula |
C21H44O2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
ZWNABPXJDWYWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Octadecyloxy)propan-1-OL finds applications in various fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the formulation of liposomes for drug delivery.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(Octadecyloxy)propan-1-OL with 2-Octyldodecan-1-ol and 1-Octadecanol, focusing on structural features, physicochemical properties, and industrial applications.
Table 1: Structural and Functional Comparison
*Note: lists the molecular formula of 1-Octadecanol as C12H38O, which is inconsistent with its IUPAC name. The correct formula is C18H38O (adjusted here for accuracy).
Key Differences and Implications
Structural Variations: this compound contains an ether linkage (C-O-C) and a hydroxyl group, enabling dual functionality as a nonionic surfactant. 2-Octyldodecan-1-ol features a branched alkyl chain, reducing its melting point and enhancing lubricity compared to linear analogs . 1-Octadecanol is a straight-chain primary alcohol, favoring crystalline packing and solid-state stability, making it ideal for cosmetic creams .
Physicochemical Properties: Ether vs. Branching Effects: 2-Octyldodecan-1-ol’s branched structure lowers viscosity and improves spreadability, a trait absent in linear alcohols like 1-Octadecanol .
Applications: this compound: Predicted to act as a co-emulsifier in formulations requiring both hydrophobic and hydrophilic interactions. 2-Octyldodecan-1-ol: Widely used in plastics and metalworking for its lubricating properties . 1-Octadecanol: A staple in cosmetics (e.g., Polaax, Lanette 18 DEO) for its thickening and stabilizing effects .
Table 2: Industrial Use Comparison
| Compound | Cosmetic Use | Lubricant Use | Plasticizer Use |
|---|---|---|---|
| This compound | Limited data | Potential | Unlikely |
| 2-Octyldodecan-1-ol | Yes | High | Yes |
| 1-Octadecanol | High | Low | No |
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